3-Spiro[3.3]heptan-3-ylbenzoic acid
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Overview
Description
3-Spiro[33]heptan-3-ylbenzoic acid is a compound characterized by a unique spirocyclic structure, where a spiro[33]heptane moiety is fused to a benzoic acid groupThe spiro[3.3]heptane core is known for its rigidity and non-coplanar exit vectors, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Spiro[33]heptan-3-ylbenzoic acid typically involves the formation of the spiro[3One common method involves the reaction of cyclobutane carboxylic acid with various alkenes in the presence of trifluoromethanesulfonic anhydride and collidine, followed by hydrolysis of the intermediate iminium salts . This method provides racemic spiro[3.3]heptanes in good yields.
Industrial Production Methods
While specific industrial production methods for 3-Spiro[3.3]heptan-3-ylbenzoic acid are not well-documented, the scalable synthesis of spiro[3.3]heptane derivatives generally involves the use of commercially available starting materials and efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Spiro[3.3]heptan-3-ylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: Reduction of the benzoic acid group can yield benzyl alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions include carboxylate salts, benzyl alcohol derivatives, and various substituted spiro[3.3]heptane compounds .
Scientific Research Applications
3-Spiro[3.3]heptan-3-ylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Spiro[3.3]heptan-3-ylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic core provides a rigid framework that can enhance binding affinity and selectivity for these targets. The benzoic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Another rigid, non-coplanar scaffold used in drug design.
Cubane: Known for its high energy and unique structural properties.
Bicyclo[2.2.2]octane: Used as a saturated benzene bioisostere.
2-Oxabicyclo[2.2.2]octane: Another bioisostere with coplanar exit vectors.
Uniqueness
3-Spiro[3.3]heptan-3-ylbenzoic acid is unique due to its spirocyclic structure, which provides a distinct three-dimensional shape and non-coplanar exit vectors. This uniqueness enhances its potential as a scaffold in drug design and materials science .
Properties
IUPAC Name |
3-spiro[3.3]heptan-3-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-13(16)11-4-1-3-10(9-11)12-5-8-14(12)6-2-7-14/h1,3-4,9,12H,2,5-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQLVOCKVUVAPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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